Filibuvir (PF-00868554): A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
Filibuvir (PF-00868554): A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filibuvir, also known as PF-00868554, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] Developed by Pfizer, it was evaluated for the treatment of chronic HCV infection, primarily targeting genotype 1.[3][4] Filibuvir binds to an allosteric site on the polymerase, inducing a conformational change that ultimately halts viral RNA synthesis.[3][5] Despite showing potent antiviral activity in early clinical trials, its development was discontinued in 2013 for strategic reasons.[3] This document provides a detailed technical guide on the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with Filibuvir.
Discovery and Synthesis
The discovery of Filibuvir originated from a high-throughput screening (HTS) campaign that identified a dihydropyrone class of compounds as inhibitors of the HCV NS5B polymerase.[6][7] Subsequent structure-activity relationship (SAR) studies and lead optimization efforts led to the identification of PF-00868554 as a potent and selective candidate.[8][9]
The chemical synthesis of Filibuvir is a multi-step process. Key stages include a diastereoselective Evans aldol reaction to establish a critical tertiary alcohol stereocenter, a Sonogashira coupling, and a final reductive coupling of an aldehyde with a β-keto lactone intermediate.[10][11]
Caption: High-level workflow for the chemical synthesis of Filibuvir.
Mechanism of Action
Filibuvir is a direct-acting antiviral that targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[12][13] Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, Filibuvir is a non-nucleoside inhibitor that binds non-covalently to a distinct allosteric pocket known as the "thumb II" site.[5][14]
Binding to this site induces a conformational change in the polymerase, which preferentially inhibits the elongation phase of RNA synthesis, while having only a modest effect on the de novo initiation of a new RNA strand.[5][6] This allosteric inhibition effectively terminates viral replication.[5]
Caption: HCV replication cycle and the inhibitory action of Filibuvir.
In Vitro Activity & Resistance Profile
Filibuvir demonstrates potent activity against HCV genotype 1 replicons in cell culture.[6] However, its efficacy is significantly compromised by the emergence of specific viral mutations.
In Vitro Potency
| Parameter | Value | HCV Genotype/Subtype | Comments |
| EC50 | ~70 nM | 1b (Con1 Replicon) | Value determined in Huh7.5 cells.[5][6] |
| EC50 | 59 nM | 1a and 1b | -[5] |
| IC50 | 19 nM | Genotype 1 Polymerases | Mean value from biochemical assays.[3] |
| IC50 | 73 nM | Primer Extension Assay | Specifically inhibits RNA elongation.[5] |
| IC50 | ~5 µM | De Novo Initiation Assay | Minimal effect on the initiation of RNA synthesis.[5] |
| Kd | 29 nM | 1b Polymerase | Dissociation constant, indicating strong binding affinity.[5][6] |
Resistance Profile
The primary pathway for viral resistance to Filibuvir involves mutations at the M423 residue within the Thumb II binding pocket of the NS5B polymerase.[1][2] The M423T substitution, for instance, results in a significant loss of binding affinity and a dramatic increase in the concentration of the drug required to inhibit viral replication.[6]
-
Primary Mutation: M423I/T/V is the most common mutation selected under Filibuvir monotherapy.[1][15]
-
Effect of M423T: This substitution leads to a >100-fold increase in the Filibuvir EC50 in replicon assays and a 250-fold loss in binding affinity (Kd).[6]
-
Other Mutations: Less frequent mutations at residues R422 and M426 have also been identified as conferring resistance.[1][2]
-
Replicative Capacity: Variants with the M423 mutation have shown reduced replicative capacity in vitro compared to the wild-type virus. This may explain the observation that the virus often reverts to the wild-type sequence after therapy cessation.[1]
References
- 1. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor Filibuvir in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filibuvir - Wikipedia [en.wikipedia.org]
- 4. Antiviral activity of the hepatitis C virus polymerase inhibitor filibuvir in genotype 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. mdpi.com [mdpi.com]
- 14. Portico [access.portico.org]
- 15. researchgate.net [researchgate.net]
